2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one
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Overview
Description
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one is a synthetic organic compound that features a bromine atom, a triazole ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, such as the oxidation of an alcohol precursor using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), radical initiators.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Cyclization: Formation of complex heterocyclic compounds.
Scientific Research Applications
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,4-dimethyl-1-(1H-imidazol-1-yl)pentan-3-one: Similar structure but with an imidazole ring instead of a triazole ring.
2-Bromo-4,4-dimethyl-1-(1H-pyrazol-1-yl)pentan-3-one: Similar structure but with a pyrazole ring instead of a triazole ring.
Uniqueness
2-Bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
646052-92-8 |
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Molecular Formula |
C9H14BrN3O |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C9H14BrN3O/c1-9(2,3)8(14)7(10)4-13-6-11-5-12-13/h5-7H,4H2,1-3H3 |
InChI Key |
SEKZQNYFCBOCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(CN1C=NC=N1)Br |
Origin of Product |
United States |
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